molecular formula C6H6INO B12094951 2-Iodo-4-methoxypyridine

2-Iodo-4-methoxypyridine

Cat. No.: B12094951
M. Wt: 235.02 g/mol
InChI Key: AAOGVCILTNNSPP-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxypyridine is an organic compound with the molecular formula C6H6INO It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by iodine and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-4-methoxypyridine can be synthesized through various methods. One common approach involves the iodination of 4-methoxypyridine. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions . Another method involves the use of iodotrimethylsilane as the iodinating agent .

Industrial Production Methods: Industrial production of this compound often employs large-scale iodination reactions with optimized conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-4-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used in the reaction.

    Oxidation Products: Aldehydes or ketones derived from the methoxy group.

Mechanism of Action

The mechanism of action of 2-Iodo-4-methoxypyridine involves its reactivity due to the presence of the iodine and methoxy groups. The iodine atom makes the compound a good candidate for substitution reactions, while the methoxy group can participate in oxidation reactions. These functional groups allow the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 2-Iodo-4-methoxypyridine is unique due to the combination of iodine and methoxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in a wide range of synthetic applications compared to its analogs .

Properties

Molecular Formula

C6H6INO

Molecular Weight

235.02 g/mol

IUPAC Name

2-iodo-4-methoxypyridine

InChI

InChI=1S/C6H6INO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3

InChI Key

AAOGVCILTNNSPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)I

Origin of Product

United States

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